molecular formula C4H7NO B014082 1-Acetylaziridine CAS No. 460-07-1

1-Acetylaziridine

Cat. No. B014082
CAS RN: 460-07-1
M. Wt: 85.1 g/mol
InChI Key: OTIXUSNHAKOJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylaziridine is a compound with the molecular formula C4H7NO . It is also known by other names such as N-Acetylethyleneimine and Acetylethylenimine . The molecular weight of 1-Acetylaziridine is 85.10 g/mol .


Synthesis Analysis

Aziridines, including 1-Acetylaziridine, are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions . A recent method for aziridine synthesis involves the electrochemical coupling of amines and alkenes via a dicationic intermediate . This approach expands the scope of readily accessible N-alkyl aziridine products .


Molecular Structure Analysis

1-Acetylaziridine contains a total of 13 bonds, including 6 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 tertiary amide (aliphatic), and 1 Aziridine .


Chemical Reactions Analysis

Aziridines, including 1-Acetylaziridine, are known for their ring-opening reactions . These reactions have gained tremendous importance in the synthesis of nitrogen-containing biologically active molecules . A wide range of chiral metal- and organo-catalyzed desymmetrization reactions of aziridines have been reported with carbon, sulfur, oxygen, nitrogen, halogen, and other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetylaziridine include a molecular weight of 85.10 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 85.052763847 g/mol .

Scientific Research Applications

Synthetic Utility

Aziridines, including 1-Acetylaziridine, are widely known and extensively reported in the literature . They have great potential from both synthetic and pharmacological points of view . Many researchers have focused their efforts on the development of new methodologies for the preparation and transformation of these interesting compounds .

Biological Applications

Aziridine derivatives have shown promising biological activities . The variety of methodologies described for the synthesis of aziridines and their chemical transformations lead to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .

Generation of Aziridinium Ions

Aziridines can be activated to aziridinium ions prior to being converted to cyclic and acyclic nitrogen-containing molecules . This review describes ways to generate aziridinium ions and their utilization for synthetic purposes .

Regio- and Stereoselective Transformations

The intra- and intermolecular formation of aziridinium ions with proper electrophiles are classified, and their regio- and stereoselective transformations with nucleophiles are described on the basis of recent developments .

Ring-Opening Reactions

Aziridines, including 1-Acetylaziridine, can undergo various nitrogen-containing compounds through ring-opening reactions with nucleophiles .

Polymerization

Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of aziridines can be used in antibacterial and antimicrobial coatings .

Non-Viral Gene Transfection

Aziridines and their polymers have been used in non-viral gene transfection .

Future Directions

Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches are highlighted, while comparing these new strategies with more classical approaches . This critical analysis is designed to help identify current gaps in the field and is showcasing new and exciting opportunities to move the chemistry of aziridines forward in the future .

properties

IUPAC Name

1-(aziridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(6)5-2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIXUSNHAKOJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060035
Record name Aziridine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylaziridine

CAS RN

460-07-1
Record name Acetylethylenimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylethyleneimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(1-aziridinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aziridine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetylaziridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLETHYLENIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO0886WFZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetylaziridine
Reactant of Route 2
Reactant of Route 2
1-Acetylaziridine
Reactant of Route 3
Reactant of Route 3
1-Acetylaziridine
Reactant of Route 4
Reactant of Route 4
1-Acetylaziridine
Reactant of Route 5
Reactant of Route 5
1-Acetylaziridine
Reactant of Route 6
Reactant of Route 6
1-Acetylaziridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.